molecular formula C24H34N6O3S2 B569536 Propoxyphenyl sulfoaildenafil CAS No. 856190-49-3

Propoxyphenyl sulfoaildenafil

Cat. No. B569536
CAS RN: 856190-49-3
M. Wt: 518.695
InChI Key: MAUZRONCLPZRSZ-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyphenyl sulfoaildenafil is a synthetic drug . It is a structural analog of sildenafil (Viagra) . Like sildenafil, sulfoaildenafil is a phosphodiesterase type 5 inhibitor . It was first reported in 2005 and is not approved by any health regulation agency . It has been found as an adulterant in a variety of supplements which are sold as “natural” or “herbal” sexual enhancement products .


Molecular Structure Analysis

When compared to sildenafil, sulfoaildenafil contains a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion of the molecule, and a 3,5-dimethyl substitution on the piperazine ring, rather than the 4-methyl moiety .

Scientific Research Applications

Sulfonamides in Scientific Research

Sulfonamides have played a significant role in medicinal chemistry due to their wide range of pharmacological properties. Initially recognized for their antibacterial capabilities, the sulfonamide moiety is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and studies have expanded the potential of sulfonamides to include novel drugs with antitumor, antiglaucoma, and diagnostic applications, highlighting the versatility and ongoing relevance of this chemical group in drug discovery and development.

Analysis and Detection Techniques

The analytical methods for detecting sulfonamides have evolved, with capillary electrophoresis emerging as a significant trend in pharmaceutical and food analysis. This technique allows for the precise determination of sulfonamides in various matrices, including pharmaceutical dosage forms and biological fluids, underscoring its importance in quality control and safety assessments (R. Hoff & T. B. Kist, 2009).

Environmental Impact and Degradation

The presence of sulfonamides in the environment, stemming largely from their use in veterinary medicine and as growth promoters, has raised concerns regarding microbial resistance and human health. Research into the environmental fate and biodegradation of sulfonamides, including their impact on microbial populations and potential risks to human health, remains a critical area of study. This research highlights the need for sustainable use and effective wastewater treatment strategies to mitigate environmental risks (W. Baran et al., 2011).

properties

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O3S2/c1-6-8-19-21-22(29(5)28-19)24(34)27-23(26-21)18-12-17(9-10-20(18)33-11-7-2)35(31,32)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,34)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUZRONCLPZRSZ-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856190-49-3
Record name Propoxyphenyl sulfoaildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPOXYPHENYL SULFOAILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU1I5I7Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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